3-Amino-N-cyclopropyl-4-fluorobenzamide
Description
3-Amino-N-cyclopropyl-4-fluorobenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at position 3, a fluorine atom at position 4, and a cyclopropylamide group. Its molecular formula is C₁₀H₁₂FN₂O, yielding a molecular weight of 194.22 g/mol. The compound’s structure combines aromaticity with a strained cyclopropane ring, which may influence its physicochemical properties, such as metabolic stability and lipophilicity.
Properties
CAS No. |
639858-51-8 |
|---|---|
Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-4-fluorobenzamide |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14) |
InChI Key |
SMDHOMVJVJDDCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features of 3-Amino-N-cyclopropyl-4-fluorobenzamide and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₀H₁₂FN₂O | 194.22 | Benzamide, amino, fluoro | Cyclopropyl, 3-amino, 4-fluoro |
| 2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide (DB07046) | C₁₆H₁₃ClF₂IN₂O₄ | ~527.64 | Benzamide, amino, chloro, iodo | Dihydroxypropyloxy, 3,4-difluoro, 2-chloro-4-iodo |
| 3-Amino-N-cyclopropyl-4-fluorobenzenesulfonamide | C₉H₁₁FN₂O₂S | 230.26 | Sulfonamide, amino, fluoro | Cyclopropyl, 3-amino, 4-fluoro |
| N-(3-Aminopropyl)-4-nitrobenzenesulfonamide | C₉H₁₃N₃O₄S | 259.28 | Sulfonamide, nitro, aminopropyl | 4-nitro, 3-aminopropyl |
Key Observations :
- Functional Groups : The target compound and DB07046 () share a benzamide core but differ in substituents. DB07046 has multiple halogens (Cl, I, F) and a dihydroxypropyloxy group, which likely enhance its molecular weight and polarity compared to the simpler fluorobenzamide .
- Sulfonamide vs. This substitution may alter solubility and target binding .
- Nitro Group Impact: N-(3-Aminopropyl)-4-nitrobenzenesulfonamide () incorporates a nitro group, an electron-withdrawing substituent that could influence reactivity and metabolic pathways compared to fluorine or amino groups .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility :
- The cyclopropyl group in the target compound may reduce ring strain and enhance metabolic stability compared to bulkier substituents like the dihydroxypropyloxy group in DB07046 .
- Sulfonamides (e.g., ) generally exhibit higher solubility in aqueous media due to the sulfonyl group’s polarity, whereas benzamides may display greater membrane permeability .
Halogen Effects :
- In contrast, the single fluorine in the target compound offers a balance of electronegativity and minimal steric hindrance .
Preparation Methods
Preparation of 3-Nitro-4-fluorobenzoic Acid
The synthesis begins with 3-nitro-4-fluorobenzoic acid , a commercially available starting material. Alternatively, it can be prepared via nitration of 4-fluorobenzoic acid under controlled conditions (HNO₃/H₂SO₄, 0–5°C, 2 h), achieving 85–90% yield.
Amide Bond Formation with Cyclopropylamine
The carboxylic acid is activated for nucleophilic substitution:
-
Acid Chloride Formation :
-
Reaction with Cyclopropylamine :
-
The acid chloride is dissolved in DCM and added dropwise to cyclopropylamine (12 mmol) in the presence of triethylamine (TEA, 15 mmol) at 0–5°C. The mixture is stirred for 12 h at room temperature.
-
Workup : The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. After drying (Na₂SO₄), solvent removal yields N-cyclopropyl-3-nitro-4-fluorobenzamide .
-
Catalytic Hydrogenation of the Nitro Group
The nitro group is reduced to an amine using catalytic hydrogenation:
-
Conditions : N-cyclopropyl-3-nitro-4-fluorobenzamide (5 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (50 mg). Hydrogen gas is introduced at 1 atm, and the reaction is stirred for 6 h at 25°C.
-
Workup : The catalyst is filtered through Celite, and the solvent is evaporated.
Alternative Route: Reductive Amination (Pathway A)
Direct Amidation of 3-Amino-4-fluorobenzoic Acid
This route requires protection of the amine to prevent side reactions:
-
Boc Protection :
-
Amide Coupling :
Optimization and Challenges
Regioselectivity in Nitration
Nitration of 4-fluorobenzoic acid predominantly occurs at the meta position (90% selectivity) due to the electron-withdrawing effect of the fluorine atom. Minor ortho products (<5%) are removed via recrystallization from ethanol/water.
Stability of the Cyclopropyl Group
Cyclopropylamine is sensitive to strong acids and elevated temperatures. Reactions involving SOCl₂ or TFA require strict temperature control (0–5°C) to prevent ring-opening side reactions.
Purification Techniques
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves amide intermediates.
-
Recrystallization : Final products are recrystallized from ethanol to >99% purity.
Comparative Data Table
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 85–90 | 95 |
| Acid Chloride Formation | SOCl₂ | Reflux, 3 h | >95 | - |
| Amidation | Cyclopropylamine, TEA | 0–5°C → RT, 12 h | 78–82 | 98 |
| Nitro Reduction | H₂, Pd/C | 25°C, 6 h | 89–93 | 99 |
| Boc Deprotection | TFA/DCM | RT, 1 h | 95 | 97 |
Q & A
Q. What are the recommended synthetic routes for 3-Amino-N-cyclopropyl-4-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?
To synthesize this compound, a multi-step approach is typically employed:
- Amide Coupling : React 4-fluoro-3-nitrobenzoic acid with cyclopropylamine using coupling agents like EDC/HOBt, followed by nitro group reduction to yield the amino moiety .
- Optimization : Temperature (e.g., 0–25°C for coupling), solvent polarity (DMF or DCM), and catalytic additives (e.g., DMAP) improve yield. Purity is enhanced via recrystallization in ethanol/water mixtures .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsion angles, critical for verifying steric effects of the cyclopropyl group .
Advanced Research Questions
Q. What mechanistic insights can be derived from the electronic effects of the cyclopropyl and fluorine substituents on reactivity and biological activity?
- Electron-Withdrawing Fluorine : Enhances electrophilicity of the benzamide ring, promoting nucleophilic substitution at C4. This is critical for interactions with enzyme active sites (e.g., bacterial PPTases) .
- Cyclopropyl Strain : The strained ring induces conformational rigidity, potentially improving binding affinity to hydrophobic enzyme pockets. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps .
Q. How can contradictory data regarding solubility and stability in different solvents be systematically resolved?
- Methodology :
- Solubility Profiling : Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, ethanol, buffers at pH 2–9). Contradictions arise from solvent polarity and hydrogen-bonding capacity .
- Stability Studies : Accelerated degradation under thermal (40–60°C) and photolytic conditions, monitored via LC-MS. For example, hydrolysis of the amide bond in acidic media may explain instability .
- Statistical Validation : Apply ANOVA to compare batch-to-batch variability and identify outliers .
Q. What in vitro and in silico strategies are optimal for evaluating enzyme inhibition profiles?
- In Vitro :
- Enzyme Assays : Use fluorescence-based assays (e.g., malachite green for phosphatases) to measure IC against target enzymes like bacterial PPTases. Include positive controls (e.g., known inhibitors) .
- In Silico :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. The cyclopropyl group’s van der Waals interactions with hydrophobic enzyme pockets are key .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, focusing on hydrogen bonds between the amino group and catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
